

# A Comparative Guide to the Structure-Activity Relationship of 4-Methylphenethylamine Analogs

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## Compound of Interest

Compound Name: 4-Methylphenethylamine

Cat. No.: B144676

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This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of **4-methylphenethylamine** analogs, focusing on their interactions with key monoamine receptors and transporters. The information presented is synthesized from a range of experimental studies to facilitate the rational design of novel therapeutic agents and to provide a predictive framework for the pharmacological effects of new psychoactive substances.

## Introduction

Phenethylamines are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through their interactions with monoamine systems in the central nervous system. The addition of a methyl group at the 4-position of the phenyl ring, as seen in **4-methylphenethylamine**, significantly influences the compound's affinity and efficacy at various receptor and transporter targets. Understanding the SAR of this scaffold is crucial for developing compounds with desired selectivity and functional activity.

## Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities ( $K_i$ ) and functional potencies ( $EC_{50}$ ) of a selection of **4-methylphenethylamine** analogs and related compounds at various

serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters. Lower  $K_i$  and  $EC_{50}$  values indicate higher binding affinity and functional potency, respectively.

Table 1: Receptor Binding Affinities ( $K_i$ , nM) of **4-Methylphenethylamine** Analogs and Related Compounds

Compound	5-HT2A	5-HT2C	5-HT1A	TAAR1	$\alpha$ 1-adrenergic	$\alpha$ 2-adrenergic	D2
2,5-dimethoxy-4-methylphenethylamine (2C-D)	Moderate Affinity	Moderate Affinity	Low Affinity	High Affinity	-	-	-
2,5-dimethoxy-4-ethylphenethylamine (2C-E)	Moderate to High Affinity	Moderate to High Affinity	Low Affinity	High Affinity	-	-	-
2,5-dimethoxy-4-chlorophenethylamine (2C-C)	Moderate to High Affinity	Moderate to High Affinity	Low Affinity	High Affinity	-	-	-
2,5-dimethoxy-4-iodophenethylamine (2C-I)	High Affinity	High Affinity	Low Affinity	High Affinity	-	-	-
4-chloro-3-methylphenethylamine	-	-	-	Agonist Activity	-	-	-

(predicted)

Data synthesized from multiple sources.[1][2][3][4] Note: Direct experimental data for 4-chloro-3-methylphenethylamine is limited; its profile is inferred from structurally similar compounds.[1]

Table 2: Monoamine Transporter Inhibition (IC50 or Ki, nM) of Selected Phenethylamine Analogs

Compound	Dopamine Transporter (DAT)	Serotonin Transporter (SERT)	Norepinephrine Transporter (NET)
4-chloroamphetamine	-	Enhanced Affinity	-
3,4-dichloroamphetamine	-	-	-
4-methylphenethylamine	-	-	-
2C-I	Moderate Affinity	Very Low Potency	-

Data synthesized from multiple sources.[1][4]

## Key Structure-Activity Relationship Insights

- **Substitution at the 4-Position:** The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of activity. Methylation, ethylation, and bromination at this position have been shown to enhance affinity for serotonin receptors.[5][6]
- **Methoxy Groups:** The presence and position of methoxy groups on the phenyl ring significantly impact receptor affinity. For instance, in disubstituted compounds, methoxy groups at the 2 and 5 positions are optimal for high affinity at serotonin receptors.[5][6]
- **Alpha-Methylation:** The addition of a methyl group to the alpha position of the ethylamine side chain (as in amphetamine analogs) can have varied effects. While it has little effect on the affinity of racemates for serotonin receptors, the R-configuration generally results in higher potency.[5][6][7]

- N-Alkylation: N,N-dimethylation of the terminal amine generally decreases affinity for serotonin receptors.[5][6]
- Alkoxy Chain Length: Extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines generally increases binding affinities at 5-HT2A and 5-HT2C receptors.[2][3]
- Fluorination: Introduction of fluorine atoms to the 4-alkoxy substituent can modulate receptor affinity, with progressive fluorination tending to increase affinities at 5-HT2A and 5-HT2C receptors.[2][3]

## Experimental Protocols

### Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

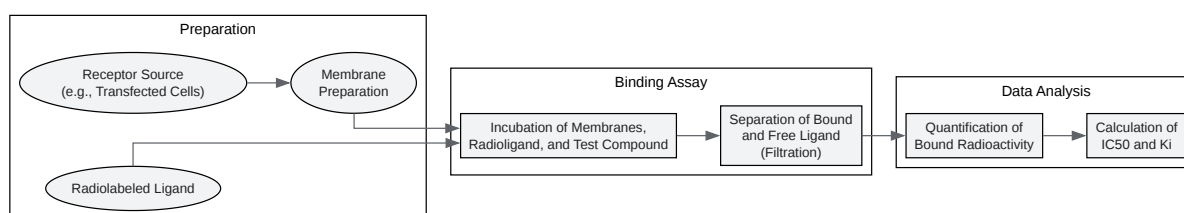
- Preparation of Cell Membranes: Cells heterologously expressing the target receptor (e.g., 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
- Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) at a fixed concentration and varying concentrations of the test compound.
- Separation: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
- Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

### In Vitro Functional Assays (e.g., Inositol Phosphate Accumulation for 5-HT2A Receptors)

This assay measures the functional activity of a compound at a Gq-coupled receptor like the 5-HT2A receptor.

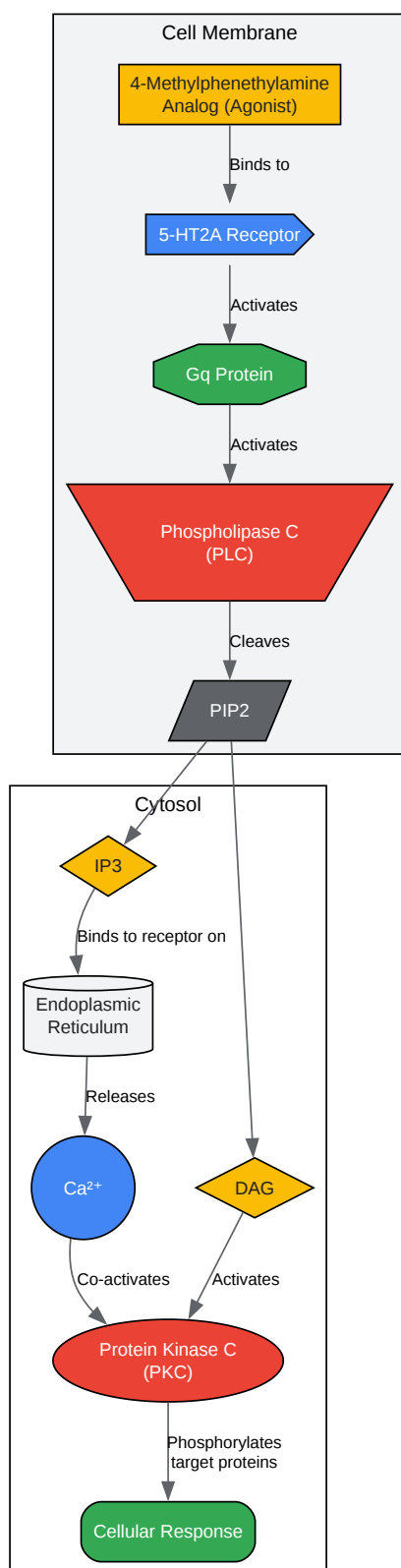
- **Cell Culture:** Cells expressing the 5-HT<sub>2A</sub> receptor are cultured in the presence of [<sup>3</sup>H]-myo-inositol to label the cellular phosphoinositide pools.
- **Compound Incubation:** The cells are then incubated with varying concentrations of the test compound.
- **Stimulation and Lysis:** Agonist binding to the 5-HT<sub>2A</sub> receptor activates the Gq protein, leading to the production of inositol phosphates (IPs). The reaction is stopped, and the cells are lysed.
- **Separation of IPs:** The generated [<sup>3</sup>H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography.
- **Quantification:** The amount of radioactivity corresponding to the [<sup>3</sup>H]-IPs is measured.
- **Data Analysis:** The concentration-response curve is plotted to determine the EC<sub>50</sub> (the concentration of the compound that produces 50% of the maximal response) and the E<sub>max</sub> (the maximal effect of the compound).

## Visualizations



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Caption: Workflow for a typical radioligand binding assay.



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Caption: Simplified 5-HT2A receptor Gq signaling pathway.

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